1-(Methoxymethyl)cyclobutan-1-amine 1-(Methoxymethyl)cyclobutan-1-amine
Brand Name: Vulcanchem
CAS No.: 1123169-20-9
VCID: VC8208192
InChI: InChI=1S/C6H13NO/c1-8-5-6(7)3-2-4-6/h2-5,7H2,1H3
SMILES: COCC1(CCC1)N
Molecular Formula: C6H13NO
Molecular Weight: 115.17

1-(Methoxymethyl)cyclobutan-1-amine

CAS No.: 1123169-20-9

Cat. No.: VC8208192

Molecular Formula: C6H13NO

Molecular Weight: 115.17

* For research use only. Not for human or veterinary use.

1-(Methoxymethyl)cyclobutan-1-amine - 1123169-20-9

Specification

CAS No. 1123169-20-9
Molecular Formula C6H13NO
Molecular Weight 115.17
IUPAC Name 1-(methoxymethyl)cyclobutan-1-amine
Standard InChI InChI=1S/C6H13NO/c1-8-5-6(7)3-2-4-6/h2-5,7H2,1H3
Standard InChI Key OELKIVVMDJOKLG-UHFFFAOYSA-N
SMILES COCC1(CCC1)N
Canonical SMILES COCC1(CCC1)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a cyclobutane ring—a strained four-membered hydrocarbon structure—substituted with a methoxymethyl group (-CH₂OCH₃) and an amine (-NH₂) at the same carbon atom. This configuration introduces steric strain and electronic effects that influence reactivity. Key parameters include:

PropertyValueSource
Molecular FormulaC₆H₁₃NO
Molecular Weight115.17 g/mol
CAS Number (Free Amine)1123169-20-9
CAS Number (Hydrochloride)1220039-33-7
Exact Mass115.0997 g/mol
SMILESCOCC1(CCC1)N

The hydrochloride salt (C₆H₁₄ClNO) has a molecular weight of 151.63 g/mol , with the chlorine atom contributing to its ionic character and solubility in polar solvents.

Synthesis and Reaction Pathways

Synthetic Strategies

1-(Methoxymethyl)cyclobutan-1-amine is synthesized via cyclization reactions, often starting from cyclobutanone derivatives. A plausible route involves:

  • Cyclobutanone Functionalization: Introducing a methoxymethyl group via nucleophilic addition or Grignard reactions.

  • Reductive Amination: Converting ketone intermediates to amines using reagents like ammonium acetate and sodium cyanoborohydride.

For example, 3-(methoxymethyl)cyclobutan-1-one (CAS 1068160-23-5) could serve as a precursor, undergoing reductive amination to yield the target amine .

Key Challenges

  • Ring Strain: The cyclobutane ring’s inherent strain (≈110 kJ/mol) complicates synthesis, often requiring low-temperature conditions to prevent ring-opening .

  • Regioselectivity: Ensuring substitution at the 1-position demands precise control over reaction kinetics and catalysts.

Applications in Medicinal Chemistry

Drug Development Case Studies

  • Antiviral Agents: Cyclobutane-containing compounds like baloxavir marboxil leverage ring strain to enhance target engagement .

  • Anticancer Therapeutics: Derivatives with amine functionalities exhibit apoptosis-inducing effects in preclinical models.

PrecautionRecommendation
Personal Protective EquipmentGloves, lab coat, goggles
VentilationUse fume hoods
StorageCool, dry environment

Environmental Impact

No ecotoxicity data is available, but amine derivatives often require disposal via incineration to prevent groundwater contamination .

Future Research Directions

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, and metabolism studies are needed to evaluate therapeutic potential.

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms .

Technological Innovations

  • Flow Chemistry: Continuous-flow systems could mitigate challenges posed by ring strain and exothermic reactions .

  • Machine Learning: Predictive models may identify novel derivatives with optimized bioactivity.

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